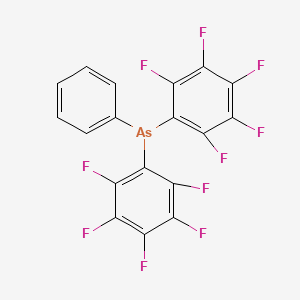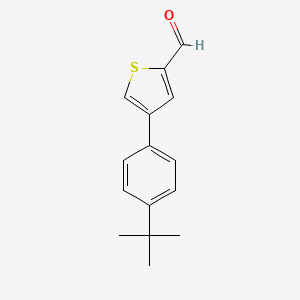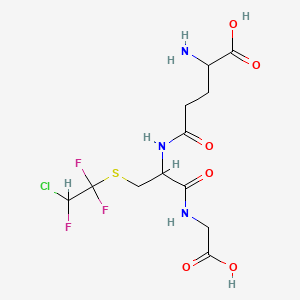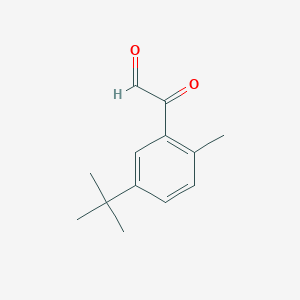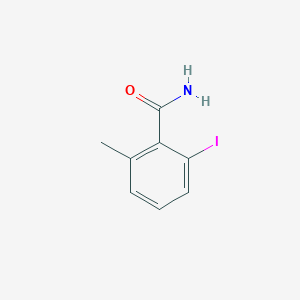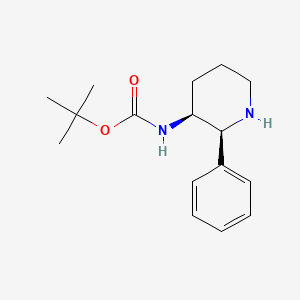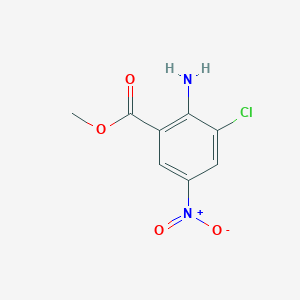
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate typically involves the protection of the piperazine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the active amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (S)-4-(tert-butoxycarbonyl)piperazine-1-carboxylate
- Sodium (S)-4-(tert-butoxycarbonyl)piperazine-3-carboxylate
Uniqueness
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is unique due to the specific positioning of the carboxylate group on the piperazine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C10H17N2NaO4 |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4.Na/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1/t7-;/m0./s1 |
Clave InChI |
LVUJZMLWSOMDQT-FJXQXJEOSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)[O-].[Na+] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


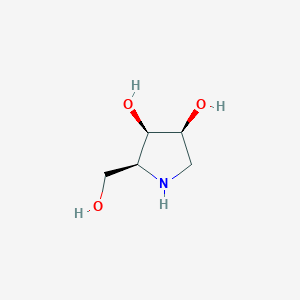
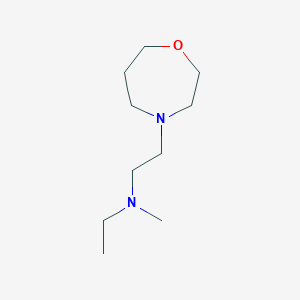
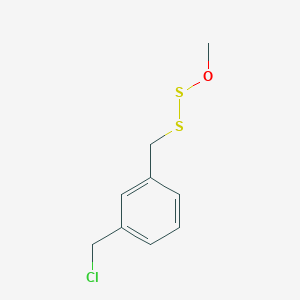
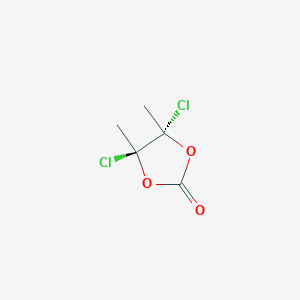
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)

